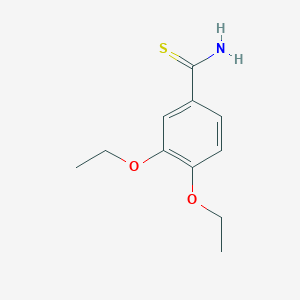

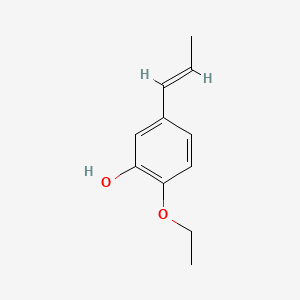

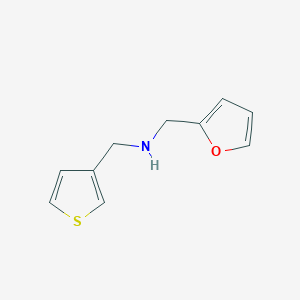

3,4-Diethoxybenzothioamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Reproductive Toxicity Studies

Research on compounds structurally similar to 3,4-Diethoxybenzothioamide, like benzophenone-3, has shown potential impacts on reproduction. In humans, high levels of exposure to benzophenone-3 were linked to changes in birth weight and gestational age. Animal studies indicated a decline in reproductive parameters such as egg production and sperm density (Ghazipura et al., 2017).

2. Potential in Cardiotonic Applications

Compounds similar to 3,4-Diethoxybenzothioamide, such as 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, have been synthesized and evaluated for their cardiotonic properties. These studies suggest potential applications in treating heart-related conditions (Schnettler et al., 1982).

3. Antitumor Properties

Research into similar compounds, such as 2-(4-aminophenyl)benzothiazoles, reveals antitumor properties, highlighting the potential for 3,4-Diethoxybenzothioamide in cancer treatment. These compounds selectively target tumor cells and have undergone preclinical evaluation for their efficacy and side effects (Bradshaw et al., 2002).

4. Neuroprotective Effects

Studies on methyl 3,4-dihydroxybenzoate, a compound related to 3,4-Diethoxybenzothioamide, indicate neuroprotective effects against oxidative damage in human neuroblastoma cells. This research opens avenues for 3,4-Diethoxybenzothioamide in neurological protection and treatment of neurodegenerative diseases (Cai et al., 2016).

5. Anticancer Agent Synthesis

Innovations in synthesizing novel aminothiazole-paeonol derivatives, structurally related to 3,4-Diethoxybenzothioamide, demonstrate significant anticancer potential. These compounds exhibited inhibitory activity against various cancer cell lines, suggesting similar potential for 3,4-Diethoxybenzothioamide (Tsai et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

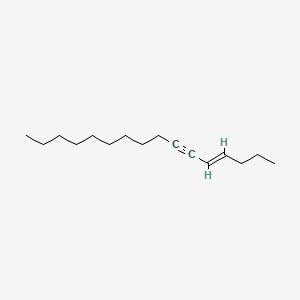

IUPAC Name |

3,4-diethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-3-13-9-6-5-8(11(12)15)7-10(9)14-4-2/h5-7H,3-4H2,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDWRZYGBRUZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=S)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428911 | |

| Record name | 3,4-diethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diethoxybenzothioamide | |

CAS RN |

60759-00-4 | |

| Record name | 3,4-diethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B1336161.png)